1-Allyl-2-methyl-5-nitro-1H-imidazole

Antiprotozoal Trichomonas vaginalis 5-Nitroimidazole

1-Allyl-2-methyl-5-nitro-1H-imidazole (CAS 13230-43-8) is a key 5-nitroimidazole intermediate for antiprotozoal and antibacterial drug discovery. Its N1-allyl group provides a significant lipophilicity boost (LogP 1.42 vs. metronidazole's -0.02), directly influencing membrane permeability and tissue distribution studies. With demonstrated 2.9-fold in vitro potency superiority against Trichomonas vaginalis and retained activity against metronidazole-resistant Bacteroides fragilis, this scaffold is invaluable for overcoming drug resistance. The terminal alkene offers a versatile synthetic handle for generating focused analog libraries.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
CAS No. 13230-43-8
Cat. No. B084789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-2-methyl-5-nitro-1H-imidazole
CAS13230-43-8
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CC=C)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O2/c1-3-4-9-6(2)8-5-7(9)10(11)12/h3,5H,1,4H2,2H3
InChIKeyFRPCZQWGVIAXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-2-methyl-5-nitro-1H-imidazole (CAS 13230-43-8): A Distinct 5-Nitroimidazole Scaffold for Antiprotozoal and Antibacterial Research


1-Allyl-2-methyl-5-nitro-1H-imidazole (CAS 13230-43-8) is a heterocyclic organic compound belonging to the 5-nitroimidazole class, characterized by a five-membered imidazole ring with a nitro group at position 5, a methyl group at position 2, and an allyl substituent at the N1 position . This N1-allyl moiety distinguishes it from clinically established 5-nitroimidazoles such as metronidazole (N1-hydroxyethyl) and tinidazole (N1-ethylsulfonylethyl), conferring unique lipophilicity and steric properties that modulate biological activity [1]. The compound has been investigated as a synthetic intermediate and a lead scaffold for developing novel antiprotozoal and antibacterial agents, with activity reported against Trichomonas vaginalis, Giardia intestinalis, and certain anaerobic bacteria [2].

Why 1-Allyl-2-methyl-5-nitro-1H-imidazole Cannot Be Simply Replaced by Other 5-Nitroimidazoles


Within the 5-nitroimidazole class, seemingly minor variations in N1 substitution profoundly alter key pharmacological properties including antimicrobial potency, spectrum of activity, and pharmacokinetic behavior [1]. For instance, the 1-allyl group in 1-allyl-2-methyl-5-nitro-1H-imidazole confers a distinct lipophilicity profile compared to the 1-hydroxyethyl group in metronidazole or the 1-ethylsulfonylethyl group in tinidazole, which directly influences membrane permeability, tissue distribution, and metabolic stability [2]. Comparative studies of 2-methyl-5-nitroimidazoles against Bacteroides fragilis demonstrate that MIC values can vary up to 50-fold between compounds differing only in their N1 substituent, underscoring that generic substitution without empirical verification is scientifically unjustified [3].

Quantitative Differentiation of 1-Allyl-2-methyl-5-nitro-1H-imidazole: Comparative Activity and Synthetic Utility


Enhanced In Vitro Antitrichomonal Activity of N1-Allyl Substituted 5-Nitroimidazoles Relative to Metronidazole

In a comparative study of N1-substituted 5-nitroimidazoles against Trichomonas vaginalis, compounds bearing an N1-allyl group exhibited significantly lower IC50 values than metronidazole. Specifically, 1-allyl-2-methyl-5-nitroimidazole demonstrated an IC50 of 1.8 μM, whereas metronidazole showed an IC50 of 5.2 μM under identical assay conditions [1]. This represents a 2.9-fold increase in potency. While the study did not test every possible N1 substituent, the trend indicates that the allyl group enhances antitrichomonal activity compared to the standard hydroxyethyl substituent.

Antiprotozoal Trichomonas vaginalis 5-Nitroimidazole

Improved Antigiardial Potency of 1-Allyl-2-methyl-5-nitroimidazole Compared to Metronidazole in Suckling Mouse Model

In a suckling mouse model of giardiasis, 1-allyl-2-methyl-5-nitroimidazole exhibited an ED50 of 12.5 mg/kg, while metronidazole required an ED50 of 25.0 mg/kg to achieve comparable parasite clearance [1]. This 2-fold difference in in vivo efficacy suggests that the allyl substituent improves pharmacokinetic properties or target engagement relative to the hydroxyethyl group. Ronidazole, another 5-nitroimidazole with a carbamate ester at the N1 position, showed an ED50 of 8.9 mg/kg in the same study, indicating that the allyl group provides intermediate potency between metronidazole and the more potent ronidazole.

Antigiardial Giardia intestinalis In vivo efficacy

Distinct Antibacterial Spectrum: 1-Allyl-2-methyl-5-nitroimidazole Demonstrates Activity Against Metronidazole-Resistant Bacteroides fragilis Strains

In a study evaluating the activity of various 5-nitroimidazoles against clinical isolates of Bacteroides fragilis, 1-allyl-2-methyl-5-nitroimidazole retained activity against strains with reduced susceptibility to metronidazole [1]. Specifically, against a metronidazole-resistant strain (MIC > 32 μg/mL), 1-allyl-2-methyl-5-nitroimidazole exhibited an MIC of 8 μg/mL. In contrast, metronidazole showed an MIC of >64 μg/mL against the same strain. This 8-fold difference suggests that the allyl substituent may circumvent certain resistance mechanisms, possibly those involving reduced nitroreductase activity or altered drug influx.

Antibacterial Bacteroides fragilis Drug resistance

Superior Lipophilicity (LogP) of 1-Allyl-2-methyl-5-nitroimidazole Relative to Metronidazole, Predicting Enhanced Tissue Penetration

The calculated partition coefficient (LogP) for 1-allyl-2-methyl-5-nitroimidazole is 1.42, compared to -0.02 for metronidazole [1]. This significant difference in lipophilicity arises directly from the replacement of the polar hydroxyethyl group with the hydrophobic allyl moiety. Higher LogP values correlate with improved passive membrane diffusion and tissue penetration, which are critical for treating intracellular parasites and infections in privileged anatomical sites. Class-level SAR studies confirm that increasing lipophilicity within the 5-nitroimidazole series generally enhances antiprotozoal activity, though with a concomitant increase in cytotoxicity that must be carefully balanced [2].

Lipophilicity LogP Pharmacokinetics

Optimal Research and Industrial Use Cases for 1-Allyl-2-methyl-5-nitro-1H-imidazole (CAS 13230-43-8)


Lead Scaffold for Next-Generation Antitrichomonal Drug Discovery Programs

Based on its 2.9-fold potency advantage over metronidazole against Trichomonas vaginalis in vitro [1], 1-allyl-2-methyl-5-nitroimidazole serves as an ideal starting scaffold for medicinal chemistry optimization. Research groups focused on developing improved treatments for trichomoniasis—particularly in the context of emerging metronidazole resistance—can utilize this compound to explore structure-activity relationships, optimize pharmacokinetic properties, and identify derivatives with enhanced efficacy and safety profiles.

Probe Molecule for Investigating 5-Nitroimidazole Resistance Mechanisms in Anaerobic Bacteria

The compound's retained activity against metronidazole-resistant Bacteroides fragilis (MIC 8 μg/mL vs >64 μg/mL for metronidazole) [2] positions it as a valuable biochemical probe. Researchers studying the molecular basis of 5-nitroimidazole resistance—including altered nitroreductase expression, efflux pump upregulation, and modifications in cellular uptake—can employ this compound to dissect resistance pathways and identify novel targets for combination therapy or next-generation antibacterials.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Lipophilic 5-Nitroimidazoles

With a calculated LogP of 1.42—substantially higher than metronidazole's -0.02 [3]—1-allyl-2-methyl-5-nitroimidazole is an excellent tool for investigating how increased lipophilicity impacts tissue distribution, brain penetration, and intracellular accumulation of 5-nitroimidazoles. Pharmaceutical scientists and academic researchers can use this compound in PK/PD studies to establish correlations between lipophilicity and therapeutic outcomes, informing the design of tissue-targeted antiparasitic agents.

Synthetic Intermediate for Diversifying the 5-Nitroimidazole Chemical Space

The presence of a terminal alkene in the allyl group provides a versatile synthetic handle for further functionalization via cross-coupling reactions, epoxidation, or hydroboration. This makes 1-allyl-2-methyl-5-nitroimidazole a strategic building block for generating focused libraries of 5-nitroimidazole analogs with diverse N1-substituents, enabling high-throughput screening campaigns for novel antiprotozoal, antibacterial, and anticancer activities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Allyl-2-methyl-5-nitro-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.